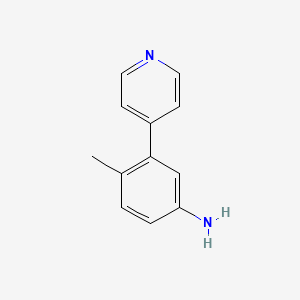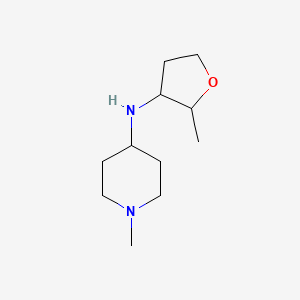
5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both piperidine and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of pyridinecarboamides with N,N-dimethylacetamide dimethyl acetal, followed by cyclization with hydroxylamine . The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis is crucial for its application in various industries.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like thionyl chloride for converting the carboxylic acid to an acyl chloride, followed by nucleophilic attack.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced heterocyclic derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has been explored for its potential in several scientific research areas:
Medicinal Chemistry: As a scaffold for developing new drugs targeting various diseases, including cancer and neurological disorders.
Materials Science: Used in the synthesis of polymers and materials with unique electronic properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with various biological molecules, influencing pathways involved in disease processes .
Comparison with Similar Compounds
5-(1-Methylpiperidin-3-yl)-1,2,4-thiadiazole-3-carboxylic acid: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
5-(1-Methylpiperidin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid: Similar structure but with a different position of the oxadiazole ring.
Uniqueness: The presence of the oxadiazole ring in 5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid imparts unique electronic properties, making it distinct from its thiadiazole and other oxadiazole counterparts. This uniqueness can be leveraged in designing compounds with specific biological or material properties .
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-(1-methylpiperidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H13N3O3/c1-12-4-2-3-6(5-12)8-10-7(9(13)14)11-15-8/h6H,2-5H2,1H3,(H,13,14) |
InChI Key |
SPJKQBZGJTXEAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13312982.png)



![2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13313010.png)



![N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine](/img/structure/B13313038.png)
